

In vivo experimental design for assessing enalapril maleate efficacy in animal models

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Compound of Interest		
Compound Name:	Enalapril Maleate	
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Application Notes and Protocols for In Vivo Efficacy Assessment of Enalapril Maleate

Audience: Researchers, scientists, and drug development professionals.

Introduction: **Enalapril maleate** is a widely prescribed antihypertensive prodrug.[1] Following oral administration, it is hydrolyzed in the liver to its active metabolite, enalaprilat.[2][3][4] Enalaprilat is a potent inhibitor of the Angiotensin-Converting Enzyme (ACE), a key component of the Renin-Angiotensin-Aldosterone System (RAAS).[1][2][3] By inhibiting ACE, enalaprilat prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, leading to vasodilation and a reduction in blood pressure.[2][3] These application notes provide detailed protocols for assessing the efficacy of **enalapril maleate** in preclinical animal models, focusing on hypertension.

Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)

Enalapril exerts its therapeutic effect by intervening in the RAAS pathway. Understanding this pathway is crucial for designing experiments and interpreting results. The primary mechanism involves the inhibition of ACE, which in turn reduces the levels of angiotensin II and aldosterone, leading to decreased blood pressure.[2][4]





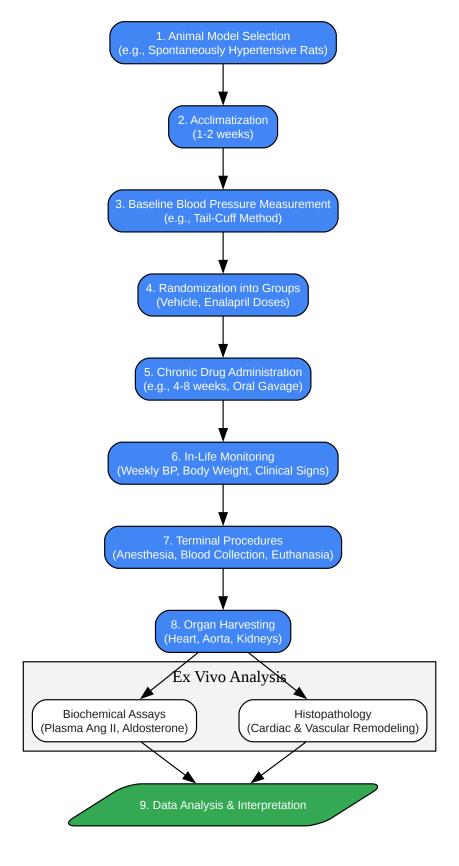
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Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of Enalaprilat.

General Experimental Design Workflow

A typical in vivo study to assess the efficacy of **enalapril maleate** follows a structured workflow. This ensures robust and reproducible data collection. The following diagram outlines the key phases of the experimental design.





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Caption: General workflow for an in vivo study of **Enalapril Maleate** efficacy.



Experimental Protocols Protocol 1: Animal Model and Drug Administration

This protocol uses the Spontaneously Hypertensive Rat (SHR) model, a well-established genetic model of essential hypertension.[5]

1.1. Animals:

- Species/Strain: Male Spontaneously Hypertensive Rats (SHR).
- Age: 12-14 weeks (when hypertension is established).
- Supplier: Reputable vendor (e.g., Charles River, Taconic).
- Housing: House animals in a controlled environment (12:12-h light-dark cycle, 22±2°C,
 55±10% humidity) with ad libitum access to standard chow and water.

• 1.2. Acclimatization:

- Allow a minimum of one week for acclimatization to the facility before any procedures are initiated.
- 1.3. Grouping and Dosing:
 - Randomization: After baseline blood pressure measurement, randomly assign animals to treatment groups (n=8-10 per group).
 - Groups:
 - Group 1 (Vehicle Control): Distilled water or 0.5% carboxymethylcellulose.
 - Group 2 (Enalapril Maleate): e.g., 10 mg/kg/day.[6]
 - Group 3 (Enalapril Maleate): e.g., 30 mg/kg/day.
 - Drug Preparation: Dissolve enalapril maleate in the vehicle daily.



 Administration: Administer the drug or vehicle once daily via oral gavage for the duration of the study (e.g., 4-8 weeks).

Protocol 2: Blood Pressure Measurement (Non-Invasive Tail-Cuff Method)

This is a common method for repeated blood pressure measurements in rodents.[7][8][9] For the highest accuracy, radiotelemetry is considered the gold standard but requires surgery.[10] [11]

• 2.1. Equipment:

 Non-invasive blood pressure system with tail cuffs and a warming platform (e.g., CODA®, Kent Scientific).

• 2.2. Procedure:

- Training: Acclimate the rats to the restraining device and procedure for 3-5 consecutive days before recording baseline measurements.
- Warming: Place the rat on the warming platform set to 32-34°C for 10-15 minutes to facilitate detection of the tail pulse.
- Cuff Placement: Secure the appropriate size occlusion and volume-pressure recording (VPR) cuffs onto the base of the tail.
- Measurement: Initiate the measurement cycle. The system will automatically inflate and deflate the cuffs to determine systolic and diastolic blood pressure, and heart rate.
- Data Collection: Perform 10-15 measurement cycles per animal per session. Discard the first 5 acclimation cycles and average the subsequent successful readings.
- Frequency: Measure blood pressure at baseline (before treatment) and then weekly throughout the study.

Protocol 3: Biochemical Analysis of RAAS Components



This protocol describes the collection and processing of blood to measure key markers of RAAS activity.

- 3.1. Blood Collection (Terminal):
 - Anesthesia: Anesthetize the rat (e.g., with isoflurane or an intraperitoneal injection of ketamine/xylazine).
 - Sample Collection: Collect whole blood via cardiac puncture into pre-chilled EDTA-coated tubes. The addition of a protease inhibitor cocktail is recommended to prevent peptide degradation.
- 3.2. Plasma Preparation:
 - Immediately place the blood tubes on ice.
 - Centrifuge at 1,600 x g for 15 minutes at 4°C.
 - Carefully collect the supernatant (plasma) and transfer it to fresh cryovials.
 - Store plasma at -80°C until analysis.
- 3.3. Biomarker Measurement:
 - Measure plasma concentrations of Angiotensin II and Aldosterone using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.[12][13] Follow the manufacturer's instructions precisely.

Protocol 4: Histopathological Assessment of Cardiovascular Remodeling

Chronic hypertension induces pathological changes in the heart and blood vessels.[5] Histopathology is used to assess these structural changes.

- 4.1. Tissue Collection:
 - Following blood collection and euthanasia, perfuse the animal with ice-cold phosphatebuffered saline (PBS) to flush remaining blood from the vasculature.



- Carefully excise the heart and thoracic aorta.
- Rinse tissues in cold PBS, blot dry, and weigh the heart.
- 4.2. Tissue Fixation and Processing:
 - Fix tissues in 10% neutral buffered formalin for 24-48 hours.
 - Transfer to 70% ethanol for storage.
 - Process tissues through graded alcohols and xylene, and embed in paraffin wax.
- 4.3. Sectioning and Staining:
 - Cut 4-5 μm thick sections of the heart (mid-ventricular transverse section) and aorta.
 - Hematoxylin and Eosin (H&E) Staining: For general morphology and assessment of cardiomyocyte size.
 - Masson's Trichrome or Picrosirius Red Staining: To specifically visualize and quantify collagen deposition (fibrosis).[14]
- 4.4. Image Analysis:
 - Capture digital images of the stained sections using a light microscope.
 - Use image analysis software (e.g., ImageJ) to quantify parameters such as cardiomyocyte cross-sectional area and the percentage of fibrotic area.

Data Presentation

Quantitative data should be summarized in clear, well-structured tables to facilitate comparison between treatment groups.

Table 1: Hemodynamic Parameters in SHR Rats



Parameter	Vehicle Control	Enalapril (10 mg/kg)	Enalapril (30 mg/kg)
Baseline Systolic BP (mmHg)	195 ± 8	193 ± 7	196 ± 9
Final Systolic BP (mmHg)	205 ± 10	155 ± 6*	138 ± 5*
Change in Systolic BP (mmHg)	+10 ± 4	-38 ± 5*	-58 ± 6*
Final Diastolic BP (mmHg)	135 ± 7	102 ± 5*	91 ± 4*
Final Heart Rate (bpm)	350 ± 15	345 ± 12	340 ± 14

^{*}Data are presented as Mean \pm SEM. p < 0.05 vs. Vehicle Control. Data are hypothetical examples.

Table 2: Organ Weight and Biochemical Markers

Parameter	Vehicle Control	Enalapril (10 mg/kg)	Enalapril (30 mg/kg)
Final Body Weight (g)	340 ± 12	338 ± 11	335 ± 13
Heart Weight (g)	1.55 ± 0.08	1.30 ± 0.06*	1.21 ± 0.05*
Heart Weight / Body Weight (mg/g)	4.56 ± 0.15	3.85 ± 0.11*	3.61 ± 0.10*
Plasma Angiotensin II (pg/mL)	85 ± 9	35 ± 5*	22 ± 4*
Plasma Aldosterone (pg/mL)	250 ± 20	140 ± 15*	115 ± 12*



*Data are presented as Mean \pm SEM. p < 0.05 vs. Vehicle Control. Data are hypothetical examples.

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